1,3-Dioxane-4-acetic acid, 2,2-dimethyl-6-[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]-, 1,1-dimethylethyl ester, (4R,6R)-
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Overview
Description
1,3-Dioxane-4-acetic acid, 2,2-dimethyl-6-[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]-, 1,1-dimethylethyl ester, (4R,6R)- is a complex organic compound with a unique structure that includes a dioxane ring, an acetic acid moiety, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxane-4-acetic acid, 2,2-dimethyl-6-[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]-, 1,1-dimethylethyl ester, (4R,6R)- typically involves multiple steps:
Formation of the Dioxane Ring: The dioxane ring can be synthesized through a condensation reaction involving malonic acid and acetone in the presence of acetic anhydride and sulfuric acid.
Introduction of the Acetic Acid Moiety: This step involves the reaction of the dioxane ring with acetic acid derivatives under controlled conditions.
Attachment of the Sulfonyl Group: The sulfonyl group is introduced through a reaction with 4-methylphenylsulfonyl chloride in the presence of a base.
Final Esterification: The final step involves the esterification of the compound with 1,1-dimethylethyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxane-4-acetic acid, 2,2-dimethyl-6-[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]-, 1,1-dimethylethyl ester, (4R,6R)- undergoes various chemical reactions, including:
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Dioxane-4-acetic acid, 2,2-dimethyl-6-[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]-, 1,1-dimethylethyl ester, (4R,6R)- has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Dioxane-4-acetic acid, 2,2-dimethyl-6-[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]-, 1,1-dimethylethyl ester, (4R,6R)- involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors due to its structural features.
Pathways Involved: It may influence biochemical pathways related to oxidation-reduction reactions and nucleophilic substitutions.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1,3-dioxane-4,6-dione:
2,2-Dimethyl-1,3-dioxane-4,6-dione, 1,1-dimethylethyl ester: Similar ester structure but without the sulfonyl group.
Properties
Molecular Formula |
C21H32O7S |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
tert-butyl 2-[(4R,6R)-2,2-dimethyl-6-[2-(4-methylphenyl)sulfonyloxyethyl]-1,3-dioxan-4-yl]acetate |
InChI |
InChI=1S/C21H32O7S/c1-15-7-9-18(10-8-15)29(23,24)25-12-11-16-13-17(27-21(5,6)26-16)14-19(22)28-20(2,3)4/h7-10,16-17H,11-14H2,1-6H3/t16-,17-/m1/s1 |
InChI Key |
RZWLEQOQQWAZHM-IAGOWNOFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC[C@@H]2C[C@@H](OC(O2)(C)C)CC(=O)OC(C)(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C |
Origin of Product |
United States |
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